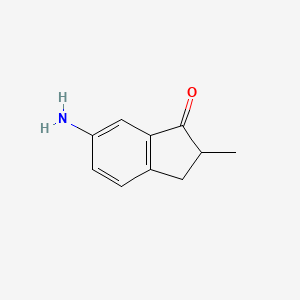
6-Amino-2-methyl-2,3-dihydro-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-2-methyl-2,3-dihydro-1H-inden-1-one is an organic compound with a unique structure that includes an indanone core
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with commercially available starting materials such as 2-methylindanone.
Amination Reaction: The key step involves the introduction of an amino group at the 6-position of the indanone ring. This can be achieved through a nucleophilic substitution reaction using ammonia or an amine derivative under controlled conditions.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-100°C to ensure optimal yield.
Industrial Production Methods:
Batch Process: In an industrial setting, the synthesis can be scaled up using a batch process where the reactants are combined in a large reactor. The reaction mixture is stirred and heated to the desired temperature.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or quinones.
Reduction: The compound can be reduced to form various derivatives, including alcohols and amines.
Substitution: It can participate in substitution reactions where the amino group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or sulfonyl chlorides can be used for substitution reactions.
Major Products:
Oxidation Products: Ketones, quinones.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated or sulfonated derivatives.
Scientific Research Applications
6-Amino-2-methyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the biological activity and mechanism of action of related compounds.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 6-Amino-2-methyl-2,3-dihydro-1H-inden-1-one exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The indanone core can interact with enzymes and receptors, modulating their function. These interactions can affect various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
2,3-Dihydro-1H-inden-1-one: Shares the indanone core but lacks the amino and methyl groups.
6-Amino-2,3-dihydro-1H-inden-1-one: Similar structure but without the methyl group.
2-Methyl-2,3-dihydro-1H-inden-1-one: Lacks the amino group.
Uniqueness: 6-Amino-2-methyl-2,3-dihydro-1H-inden-1-one is unique due to the presence of both the amino and methyl groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in biological systems and makes it a valuable compound in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C10H11NO |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
6-amino-2-methyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H11NO/c1-6-4-7-2-3-8(11)5-9(7)10(6)12/h2-3,5-6H,4,11H2,1H3 |
InChI Key |
HXBVZNNVHBXSDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C1=O)C=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-Spiro[2.5]octane-1-carboxamide](/img/structure/B11918310.png)
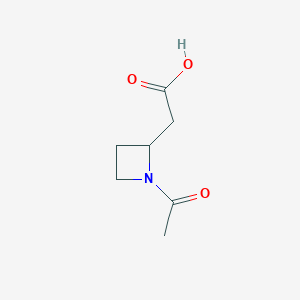
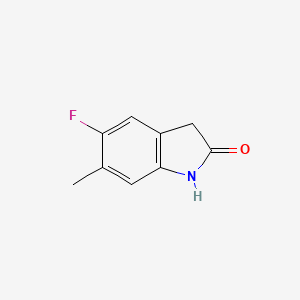



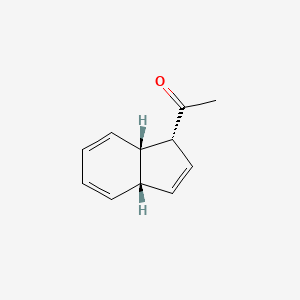

![1-Nitroimidazo[1,5-a]pyridine](/img/structure/B11918348.png)
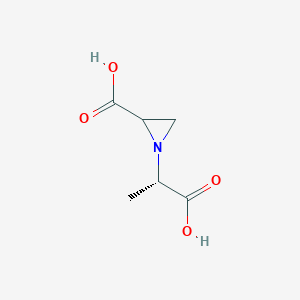


![3-Methylimidazo[1,2-a]pyridine-8-carbaldehyde](/img/structure/B11918368.png)

